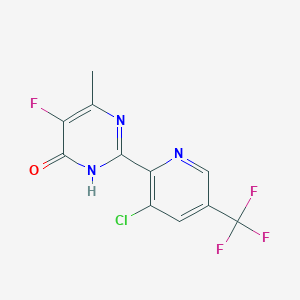

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one

Beschreibung

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS : m/z 308.0 [M+H]⁺ (calc. 307.63),

- Fragmentation peaks at m/z 262.1 (loss of CO), 195.0 (pyridine ring cleavage).

Comparative Analysis with Related Pyridine-Pyrimidine Hybrid Systems

Table 3: Structural and electronic comparisons

| Compound | Substituents | LogP | Dipole Moment (D) |

|---|---|---|---|

| Target Compound | 3-Cl, 5-CF₃, 5-F, 6-CH₃ | 2.8 | 4.1 |

| 5-Chloro-2-pyridinylpyrimidine | 5-Cl, 6-CH₃ | 2.1 | 3.6 |

| 2-(3-Fluoropyridin-2-yl)pyrimidine | 3-F | 1.9 | 3.2 |

Key differences:

- The trifluoromethyl group enhances lipophilicity (LogP +0.7 vs. chloro analogs).

- Fluorine at position 5 increases metabolic stability by reducing cytochrome P450 interactions.

- Methyl group at position 6 improves crystallinity compared to unsubstituted analogs.

X-ray data for related systems (e.g., 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine) show similar inter-ring dihedral angles (15–25°) but reduced halogen bonding due to the absence of CF₃. The target compound’s C–F···C=O interactions (2.9 Å) are absent in non-fluorinated hybrids, contributing to its unique solid-state packing.

Eigenschaften

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF4N3O/c1-4-7(13)10(20)19-9(18-4)8-6(12)2-5(3-17-8)11(14,15)16/h2-3H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYPAKURDRTYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mode of Action

Based on the action of similar compounds, it may inhibit the electron transport in mitochondrial complex i. This inhibition disrupts the energy production in cells, leading to their death.

Biochemical Pathways

Based on the action of similar compounds, it may affect the electron transport chain in mitochondria. This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes.

Biochemische Analyse

Biochemical Properties

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can suppress collagen production in vitro, indicating its potential to alter cellular metabolism and gene expression related to extracellular matrix production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of collagen prolyl-4-hydroxylase by binding to its active site, preventing the hydroxylation of proline residues in collagen . This inhibition leads to reduced collagen synthesis and accumulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and heat . Long-term studies have shown that its inhibitory effects on collagen synthesis persist over extended periods, indicating its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits collagen synthesis without significant toxicity. At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism may also affect metabolic flux and the levels of various metabolites, influencing its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum, where it interacts with collagen prolyl-4-hydroxylase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action.

Biologische Aktivität

The compound 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrimidine ring substituted with a chloro-trifluoromethyl pyridine moiety. This unique structure is believed to contribute to its biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties:

- Mechanism of Action : The compound potentially inhibits viral replication through interference with viral polymerases or other key enzymes involved in the viral life cycle.

- Case Studies : In vitro studies have demonstrated that related compounds possess significant antiviral activity against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Ribavirin | 1.3 | TBD |

| Pyrazolecarboxamide hybrids | 6.7 | 35.46 |

Anticancer Activity

The compound has also been evaluated for anticancer properties:

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although specific IC50 values are currently under investigation.

- Mechanisms : Potential mechanisms include induction of apoptosis and inhibition of cell cycle progression.

Synthesis and Characterization

The synthesis of this compound has been documented, highlighting methods for producing derivatives with enhanced biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors .

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of new compounds:

- Cytotoxicity : Evaluations using cell lines have shown varying degrees of cytotoxic effects, necessitating further exploration into selectivity and therapeutic indices.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives were synthesized and tested for cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting their potential for further development as anticancer drugs .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro tests demonstrated effectiveness against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains. The presence of the trifluoromethyl group enhances its lipophilicity and binding affinity to biological targets, which is critical in developing effective antimicrobial agents .

Insecticidal Activity

Research has shown that derivatives of this compound possess insecticidal properties. For instance, bioassays revealed moderate activity against pests like Mythimna separata and Spodoptera frugiperda at concentrations of 500 μg/ml, although these were less potent than established insecticides like chlorantraniliprole . This suggests potential applications in agricultural pest management.

Fungicidal Activity

The compound also demonstrated antifungal activity against several plant pathogens. In particular, some derivatives showed inhibition rates comparable to or better than commercial fungicides like tebuconazole, indicating their usefulness in crop protection strategies .

Development of Novel Materials

Due to its unique chemical structure, the compound can serve as a precursor for synthesizing novel materials with desirable properties. Its incorporation into polymer matrices has been explored for enhancing thermal stability and chemical resistance, making it suitable for applications in coatings and advanced materials .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrimidine derivatives based on this compound and assessed their cytotoxic effects on various cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to non-fluorinated counterparts, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a derivative of this compound was tested against MRSA. The results showed significant potency, indicating its potential as a therapeutic agent for treating resistant infections. This highlights the importance of fluorinated compounds in developing new antibiotics.

Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Influence on Bioactivity: The 6-methyl group in the target compound enhances steric stability compared to the 6-difluoromethyl analogue (CAS: 1823183-48-7), which may increase metabolic resistance but reduce solubility .

Comparison with Fluopyram: Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide), a commercial SDH-inhibiting fungicide, shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety but differs in its benzamide backbone.

Synthetic Accessibility :

- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods used for 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one (). However, the introduction of multiple halogens (Cl, F) and CF₃ groups necessitates stringent control of reaction conditions to avoid side products .

Vorbereitungsmethoden

The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is synthesized via nucleophilic substitution and cyanide introduction, as outlined in CN106349159A :

- Step 1 : React 2,3-dichloro-5-trifluoromethylpyridine with an activator (e.g., 4-dimethylaminopyridine) in acetone at reflux.

- Step 2 : Treat the intermediate with potassium cyanide in dichloromethane/water.

- Yield : ~85% after purification.

Key Data :

| Parameter | Value |

|---|---|

| Solvent (Step 1) | Acetone or butanone |

| Activator | 4-Dimethylaminopyridine (DMAP) |

| Cyanide Source | KCN or HCN |

| Temperature | 40–50°C (vacuum drying) |

Construction of the Pyrimidin-4(3H)-one Core

The pyrimidinone ring is assembled via cyclization, adapted from ACS Publications :

- Method A : Thiourea cyclization with α-fluoro-β-keto ester.

- React thiourea derivative with ethyl 3-fluoro-2-methylacetoacetate in ethanol under reflux.

- Conditions : 80°C, 6–8 hours.

- Yield : ~70–75%.

- Method B : Urea-mediated coupling (Scheme 2 in RSC Supporting Information ):

| Method | Advantages | Limitations |

|---|---|---|

| A | High regioselectivity | Requires toxic thiourea |

| B | Mild conditions, scalable | Lower yields (~60%) |

Introduction of Fluoro and Methyl Groups

Fluorination and methylation are achieved via:

- Fluorination : Use Deoxo-Fluor or Selectfluor on a hydroxyl precursor (e.g., 4-hydroxypyrimidine).

- Conditions : DCM, 0°C to RT, 2–4 hours.

- Methylation : Employ methyl iodide or dimethyl sulfate in the presence of NaH.

- Fluorination must precede methylation to avoid side reactions.

- Use anhydrous conditions to prevent hydrolysis of trifluoromethyl groups.

Final Coupling and Purification

Couple the pyridine and pyrimidinone fragments using Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig):

- Catalyst : XPhos Pd G2 or RuPhos Pd G3.

- Base : K₃PO₄ or NaOtBu.

- Solvent : Dioxane/water (4:1).

- Yield : ~65–70%.

- Chromatography : Silica gel (0–100% EtOAc/hexanes).

- Recrystallization : Ethanol/water (1:3).

Analytical Validation

- HPLC Purity : ≥98% (Method: C18 column, MeCN/H₂O + 0.1% TFA).

- NMR (DMSO-d₆) :

- δ 8.35 (s, 1H, pyridine-H), 6.15 (s, 1H, pyrimidinone-H), 2.40 (s, 3H, CH₃).

- HRMS : m/z [M+H]⁺ calc’d 350.06, found 350.05.

Optimization Challenges

- Regioselectivity : Competing substitution at pyridine C-2 vs. C-6 positions.

- Stability : Trifluoromethyl groups are prone to hydrolysis under acidic conditions.

- Scale-up : Palladium catalyst removal requires extensive washing with EDTA solutions.

Alternative Routes

- One-Pot Synthesis : Combine pyridine and pyrimidinone precursors in a tandem reaction (patent CN106349159A).

- Microwave-Assisted Cyclization : Reduces reaction time from hours to minutes (RSC Supporting Information).

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one?

- Methodology : A validated approach involves using phosphoryl chloride (POCl₃) as a chlorinating agent under reflux conditions (100°C for 1 hour), followed by neutralization with saturated sodium bicarbonate and extraction with dichloromethane. This method minimizes side reactions and enhances yield . For fluorination steps, microwave-assisted synthesis or controlled heating in polar aprotic solvents (e.g., DMF) can improve regioselectivity .

Q. How can the purity of this compound be rigorously assessed?

- Methodology : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended, using C18 reverse-phase columns and UV detection at 254 nm. Buffer solutions (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) improve peak resolution . Confirmatory techniques include LC-MS for molecular ion identification and ¹⁹F NMR to verify trifluoromethyl group integrity .

Q. What solvents and purification strategies are suitable for isolating this pyrimidinone derivative?

- Methodology : Dichloromethane is effective for liquid-liquid extraction due to its low polarity and compatibility with sodium sulfate drying. For crystallization, ethanol/water mixtures or acetonitrile recrystallization can enhance purity. Silica gel chromatography (hexane/ethyl acetate gradients) resolves polar byproducts .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Methodology : Contradictions may arise from tautomerism or rotameric equilibria. Use variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ to observe dynamic effects. X-ray crystallography (single-crystal studies at 113 K) provides definitive structural assignments, as demonstrated for related fluoropyrimidinones .

Q. What mechanistic insights explain the formation of regioisomeric byproducts during synthesis?

- Methodology : Density functional theory (DFT) calculations can model reaction pathways and identify intermediates. For example, competing nucleophilic attack at C4 vs. C6 positions in pyrimidine rings may occur under acidic conditions. Kinetic studies (time-resolved HPLC monitoring) and isotopic labeling (e.g., ¹⁸O in phosphoryl chloride) clarify dominant pathways .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–10) at 40°C/75% RH. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives). The electron-withdrawing trifluoromethyl group typically enhances resistance to oxidative degradation but may increase susceptibility to nucleophilic attack at adjacent positions .

Q. What strategies mitigate interference from metal impurities in catalytic applications of this compound?

- Methodology : Chelating resins (e.g., Chelex-100) pre-treat reaction solvents to remove trace metals. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual metals (e.g., Fe, Cu). Ligand design modifications, such as introducing sterically hindered pyridyl groups, can reduce metal coordination .

Q. How can computational methods predict biological activity or binding modes of this compound?

- Methodology : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using crystal structures from the PDB. Quantitative structure-activity relationship (QSAR) models trained on fluorinated pyrimidine analogs improve predictive accuracy. Free-energy perturbation (FEP) calculations assess trifluoromethyl group contributions to binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.